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Compound of Interest

Compound Name:
4-(Aminomethyl)-1-

methylpyrrolidin-2-one

Cat. No.: B1439465 Get Quote

Introduction
4-(Aminomethyl)-1-methylpyrrolidin-2-one is a substituted γ-lactam with the chemical

formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[1][2] As a bifunctional molecule

containing both a primary amine and a tertiary amide within a pyrrolidinone ring, it represents a

versatile building block in synthetic and medicinal chemistry. Its structural features suggest

potential applications in the development of novel ligands, catalysts, and pharmaceutical

agents.

Accurate structural elucidation and purity assessment are paramount in any chemical research

and development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data

required for unambiguous confirmation of a molecule's identity and integrity. This guide offers

an in-depth analysis of the expected spectroscopic data for 4-(Aminomethyl)-1-
methylpyrrolidin-2-one, grounded in fundamental principles and data from analogous

structures. The methodologies and interpretations presented herein are designed to equip

researchers, scientists, and drug development professionals with a robust framework for

characterizing this and similar chemical entities.

The following diagram illustrates the chemical structure of the target compound.

Caption: Chemical structure of 4-(Aminomethyl)-1-methylpyrrolidin-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis of chemical shifts, signal multiplicities, and coupling

constants provides detailed information about the electronic environment and connectivity of

atoms.

Predicted ¹H NMR Spectral Data
While a published experimental spectrum for this specific molecule is not readily available, a

highly accurate prediction can be made based on its structure and established chemical shift

principles. The spectrum is expected to be complex due to the chiral center at C4, which

renders the protons on the adjacent C3 and C5 methylenes diastereotopic, meaning they are

chemically non-equivalent and should appear as distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.35 m 1H H-5a

Diastereotopic

proton on carbon

adjacent to ring

nitrogen.

~3.20 m 1H H-5b

Diastereotopic

proton on carbon

adjacent to ring

nitrogen.

~2.90 s 3H N-CH₃

Singlet for the N-

methyl group,

deshielded by

the nitrogen

atom.

~2.75 dd 1H CH₂-NH₂ (a)

Diastereotopic

proton on the

aminomethyl

group, coupled to

H-4 and its

geminal partner.

~2.60 dd 1H CH₂-NH₂ (b)

Diastereotopic

proton on the

aminomethyl

group, coupled to

H-4 and its

geminal partner.

~2.55 m 1H H-3a

Diastereotopic

proton on C3,

coupled to H-4

and its geminal

partner.

~2.40 m 1H H-4 Methine proton

at the chiral
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center, coupled

to protons on C3

and the

aminomethyl

group.

~2.15 m 1H H-3b

Diastereotopic

proton on C3,

coupled to H-4

and its geminal

partner.

~1.50 br s 2H NH₂

Broad singlet for

the primary

amine protons;

chemical shift is

concentration-

dependent and

signal will

exchange with

D₂O.

s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the

molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~175.5 C=O (C2)
Carbonyl carbon of the lactam,

highly deshielded.

~55.0 CH₂ (C5)
Carbon adjacent to the ring

nitrogen.

~45.2 CH₂-NH₂
Carbon of the aminomethyl

side chain.

~38.0 CH (C4)
Methine carbon at the chiral

center.

~35.5 CH₂ (C3)
Methylene carbon of the

pyrrolidinone ring.

~29.5 N-CH₃ Carbon of the N-methyl group.

Experimental Protocol: NMR Spectroscopy
The causality behind this protocol is to ensure a high-quality, high-resolution spectrum suitable

for structural confirmation. The choice of a deuterated solvent like CDCl₃ is standard for non-

polar to moderately polar organic compounds, and TMS serves as a universal internal standard

for referencing chemical shifts to 0.00 ppm.

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(Aminomethyl)-1-
methylpyrrolidin-2-one and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the probe.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃.

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming

for a sharp, symmetrical solvent peak.
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Acquisition (¹H NMR):

Acquire a standard one-dimensional proton spectrum.

Typical parameters on a 400 MHz instrument: spectral width of 12-16 ppm, acquisition

time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

Acquisition (¹³C NMR):

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters on a 100 MHz instrument: spectral width of 220-250 ppm, acquisition

time of 1-2 seconds, relaxation delay of 2 seconds, and 512-2048 scans to achieve

adequate signal-to-noise.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra using the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands
The structure of 4-(Aminomethyl)-1-methylpyrrolidin-2-one contains several IR-active

functional groups, leading to a characteristic spectrum. The most prominent feature is expected

to be the strong carbonyl absorption of the lactam ring.

Table 3: Predicted Characteristic IR Absorption Bands
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Frequency Range
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3450 - 3300 Medium, two bands
N-H symmetric &

asymmetric stretch
Primary Amine (-NH₂)

2960 - 2850 Medium-Strong C-H aliphatic stretch -CH₃, -CH₂, -CH-

1690 - 1660 Strong, sharp C=O stretch
Tertiary Amide (γ-

Lactam)

1650 - 1580 Medium N-H bend (scissoring) Primary Amine (-NH₂)

1460 - 1420 Medium C-H bend -CH₃, -CH₂-

1250 - 1020 Medium C-N stretch Amine and Amide

The C=O stretch of a five-membered lactam ring, such as in N-methylpyrrolidone, typically

appears at a relatively high wavenumber (~1680 cm⁻¹) due to ring strain.[3] The presence of

two distinct N-H stretching bands is a hallmark of a primary amine.

Experimental Protocol: FTIR Spectroscopy (Attenuated
Total Reflectance - ATR)
ATR is a modern, rapid technique that requires minimal sample preparation and is chosen for

its ease of use and high-quality data for solids and oils.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty crystal.

Sample Application: Place a small amount (1-2 mg) of the solid or a single drop of the oily

sample directly onto the center of the ATR crystal.

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good

contact between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

and a soft lab wipe.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable

structural clues, acting as a molecular fingerprint.

Predicted Mass Spectrum and Fragmentation
For 4-(Aminomethyl)-1-methylpyrrolidin-2-one (C₆H₁₂N₂O, MW = 128.17), electron

ionization (EI) is expected to produce a distinct molecular ion peak and several characteristic

fragment ions. The fragmentation is driven by the stability of the resulting cations, with

cleavage often occurring alpha to heteroatoms (nitrogen and oxygen).

Table 4: Predicted Key Ions in the EI Mass Spectrum
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m/z
Proposed Fragment
Structure

Fragmentation Pathway

128 [C₆H₁₂N₂O]⁺ Molecular Ion (M⁺)

98 [M - CH₂NH₂]⁺
α-cleavage at C4, loss of the

aminomethyl radical.

84 [C₄H₆NO]⁺

Cleavage of the C4-C3 and

C5-N1 bonds (retro-Diels-Alder

type) or other ring opening.

70 [C₄H₈N]⁺
Iminium ion from pyrrolidine

ring fragmentation.

56 [C₃H₆N]⁺
Further fragmentation of the

pyrrolidine ring.

30 [CH₂NH₂]⁺

Cleavage of the C4-CH₂NH₂

bond, forming a stable

aminomethyl cation.

The following diagram illustrates the primary proposed fragmentation pathways.

Proposed EI-MS Fragmentation Pathway

Molecular Ion
[C₆H₁₂N₂O]⁺˙

m/z = 128

[M - CH₂NH₂]⁺
m/z = 98

- •CH₂NH₂

[CH₂NH₂]⁺
m/z = 30

α-cleavage

[C₄H₆NO]⁺
m/z = 84

Ring Cleavage

Click to download full resolution via product page
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Caption: Key fragmentation pathways for 4-(Aminomethyl)-1-methylpyrrolidin-2-one.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
This protocol describes a standard method for obtaining an EI mass spectrum, often coupled

with Gas Chromatography (GC) for sample introduction and separation.
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GC-MS Experimental Workflow

Sample Injection
(1 µL in solvent)

Gas Chromatography
(Separation on column)

Vaporization

Transfer Line
(Heated)

Ion Source (EI)
(70 eV electron beam)

Ionization & Fragmentation

Mass Analyzer
(e.g., Quadrupole)

Acceleration

Detector
(Electron Multiplier)

Separation by m/z

Mass Spectrum
(m/z vs. Intensity)

Signal Amplification

Click to download full resolution via product page

Caption: A typical workflow for acquiring an EI-MS spectrum via GC-MS.
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent such as methanol or ethyl acetate.

GC-MS Instrument Conditions:

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Analyzer: Scan from m/z 25 to 300.

Data Acquisition: Inject 1 µL of the sample solution. The data system will acquire mass

spectra continuously across the entire GC run.

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak

corresponding to the target compound. Identify the molecular ion and analyze the

fragmentation pattern to confirm the structure.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a self-validating

system for the structural confirmation of 4-(Aminomethyl)-1-methylpyrrolidin-2-one. By

correlating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can establish a

high degree of confidence in the identity and purity of their material. The detailed protocols

serve as a practical foundation for obtaining high-quality data, ensuring reproducibility and

scientific rigor in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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